molecular formula C8H9NO3 B1313659 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid CAS No. 253870-02-9

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Cat. No. B1313659
M. Wt: 167.16 g/mol
InChI Key: YCIHQDVIAISDPS-UHFFFAOYSA-N
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Description

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is an important organic intermediate used to synthesize substituted pyrrole products . It is a solid substance with a molecular weight of 167.16 . It is mainly used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is represented by the empirical formula C8H9NO3 . The InChI code for this compound is 1S/C8H9NO3/c1-4-6 (3-10)9-5 (2)7 (4)8 (11)12/h3,9H,1-2H3, (H,11,12) .


Chemical Reactions Analysis

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines .


Physical And Chemical Properties Analysis

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Antimicrobial Applications

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives have shown promise in antimicrobial applications. Studies have demonstrated the synthesis of novel derivatives, specifically targeting their antimicrobial efficacy. For instance, a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and found to possess significant antibacterial and antifungal activity, attributed to the heterocyclic ring structure (Hublikar et al., 2019).

Spectroscopy and Molecular Structure

The compound and its derivatives have been a subject of study in molecular structure analysis and spectroscopy. Investigations into ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into its molecular structure, spectral analyses, and quantum chemical calculations (Singh et al., 2013).

Chemical Synthesis and Derivative Studies

The synthesis of various derivatives of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has been explored extensively, leading to the development of compounds with potential pharmacological interest. For example, the synthesis of 5-pyrrolemethine-thiobarbituric derivatives revealed a range of new compounds, indicating a broad scope for chemical synthesis and exploration in this area (Bijev & Prodanova, 2004).

Tagging and Labeling in Amino Acids

The compound has been used in the development of N-derivatised tags for amino acids, showcasing its utility in biochemical tagging and labeling. This application was demonstrated through the synthesis of a red pyrrolizin-3-one tag from an amino acid reacted with 5-formyl-1H-pyrrole-2-carboxylic acid (Abell et al., 2002).

Antitumor Activity

Research has also indicated the potential of derivatives of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in antitumor applications. A study synthesized 3-pyrrole substituted 1-(5-formyl-2-furanylmethyl) indolin-2-one derivatives, revealing potent antitumor activities, surpassing those of certain existing treatments (Dong et al., 2008).

Safety And Hazards

This compound is classified as non-combustible . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIHQDVIAISDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454191
Record name 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

CAS RN

253870-02-9
Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253870-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (806 g), potassium hydroxide (548 g), water (2400 mL) and methanol (300 mL) were refluxed for two hours with stirring and then cooled to 8° C. The mixture was extracted twice with dichloromethane. The aqueous layer was adjusted to pH 4 with 1000 mL of 10 N hydrochloric acid keeping the temperature under 15° C. Water was added to facilitate stirring. The solid was collected by vacuum filtration, washed three times with water and dried under vacuum at 50° C. to give 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic (645 g, 93.5% yield) acid as a yellow solid. NMR (DMSO-d6) δ2.40, 2.43 (2×s, 2×3H, 2×CH3), 9.57 (s, 1H, CHO), 12.07 (br s, 2H, NH+COOH). MS m/z 168 [M+1].
Quantity
806 g
Type
reactant
Reaction Step One
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548 g
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Quantity
2400 mL
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reactant
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300 mL
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solvent
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Synthesis routes and methods II

Procedure details

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (2 g, 10 mmol) was added to a solution of potassium hydroxide (3 g, 53 mmol) dissolved in methanol (3 mL) and water (10 mL). The mixture was refluxed for 3 hours, cooled to room temperature and acidified with 6 N hydrochloric acid to pH 3. The solid was collected by filtration, washed with water and dried in a vacuum oven overnight to give 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.6 g, 93%). 1H NMR (300 MHz, DMSO-d6) δ 12.09 (s, br, 2H, NH & COOH), 9.59 (s, 1H, CHO), 2.44 (s, 3H, CH3), 2.40 (s, 3H, CH3).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
NK Rasal, RB Sonawane, AS Choudhari… - …, 2018 - Wiley Online Library
The efficiently designed and synthesized novel 2,4‐dimethyl‐5‐((E)‐3‐phenyl‐3‐oxoprop‐1‐enyl)‐1H‐pyrrole‐3‐carboxylic acid derivatives has been described here which is …
NK Rasal, RB Sonawane, SV Jagtap - Archiv der Pharmazie, 2021 - Wiley Online Library
A potential molecular hybridization strategy was used to develop 24 novel pyrazoline‐conjugated 2,4‐dimethyl‐1H‐pyrrole‐3‐carboxylic acid and amide derivatives. The preliminary in …
Number of citations: 3 onlinelibrary.wiley.com
G Meng, C Liu, S Qin, M Dong, X Wei, M Zheng… - Research on Chemical …, 2015 - Springer
To search for an economical and convenient synthesis of sunitinib and its malate salt, optimization of a scalable synthetic route was explored by designing a standard experimental …
Number of citations: 20 link.springer.com
Z Gqokoma - 2020 - vital.seals.ac.za
Description The present trend in the pharmaceutical industry is towards adapting continuous flow processing with the main driving force behind this being the need to reduce …
Number of citations: 0 vital.seals.ac.za
NK Rasal, SV Jagtap… - Journal of Heterocyclic …, 2022 - Wiley Online Library
The presented study explores the anticancer potency of a novel series of chalcone clubbed 2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. In vitro antimicrobial screening …
Number of citations: 2 onlinelibrary.wiley.com
T Knieß, R Bergmann, J Steinbach - European Journal of Nuclear Medicine …, 2009 - hzdr.de
Aim: SU11248 is a novel inhibitor of receptor tyrosine kinases (RTKs) targeting vascular endothelial growth factor (VEGF) and plated‐derived growth factor (PDGF)[1]. Due to the fact …
Number of citations: 2 www.hzdr.de
AD Jagtap, PT Chang, JR Liu, HC Wang… - European Journal of …, 2014 - Elsevier
A series of 6-acylureido derivatives containing a 3-(pyrrol-2-ylmethylidene)indolin-2-one scaffold were synthesized as potential dual Aurora B/FLT3 inhibitors by replacing the 6-…
Number of citations: 31 www.sciencedirect.com
C Wu, Z Tang, W Fan, W Zhu, C Wang… - Journal of medicinal …, 2010 - ACS Publications
We report the radiosynthesis and evaluation of 3-[3,5-dimethyl-4-(4-[ 11 C]methylpiperazinecarbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid (3-…
Number of citations: 38 pubs.acs.org
Z Nemes, K Takács-Novák, G Völgyi, K Valko… - Bioorganic & Medicinal …, 2018 - Elsevier
Acute myeloid leukemia (AML) is the most common type of leukemia in adults. Sunitinib, a multikinase inhibitor, was the first Fms-like tyrosine kinase 3 (FLT3) inhibitor clinically used …
Number of citations: 6 www.sciencedirect.com
F Li, Y Liang, M Wang, X Xu, F Zhao, X Wang… - Journal of …, 2021 - Springer
Synergistic chemo-photodynamic therapy has garnered attention in the field of cancer treatment. Here, a pH cascade-responsive micellar nanoplatform with nucleus-targeted ability, for …
Number of citations: 13 link.springer.com

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